25T2-NBOMe is classified as a designer drug, which indicates it has been synthesized for recreational use, often evading legal restrictions placed on traditional psychoactive substances. It is categorized under the broader class of hallucinogens and is frequently analyzed in forensic toxicology due to its presence in illicit drug markets. The compound's synthesis and identification have been documented in various scientific studies, highlighting its relevance in both pharmacological research and drug enforcement contexts .
The synthesis of 25T2-NBOMe typically involves several key steps:
The specific conditions and reagents can vary based on the desired purity and yield, but these general steps are consistent across various synthetic routes.
The molecular formula for 25T2-NBOMe is C₁₈H₂₄N₂O₄, and its structure features:
The compound's structural representation can be summarized as follows:
This configuration contributes to its pharmacological activity, particularly its ability to interact with serotonin receptors .
25T2-NBOMe can participate in various chemical reactions typical of amines and methoxy-substituted compounds:
The psychoactive effects of 25T2-NBOMe are primarily attributed to its action as a potent agonist at serotonin receptors, particularly the 5-HT_2A receptor subtype. Upon administration, the compound binds to these receptors in the brain, leading to altered perception and mood states characteristic of hallucinogenic experiences.
Research indicates that the binding affinity of 25T2-NBOMe for the 5-HT_2A receptor is significantly higher than that of traditional hallucinogens like lysergic acid diethylamide (LSD), suggesting a more intense psychoactive effect .
These properties are critical for both laboratory handling and potential therapeutic applications.
While primarily known for its recreational use, 25T2-NBOMe has potential applications in scientific research:
25T2-NBOMe hydrochloride is a synthetic phenethylamine derivative belonging to the N-benzylphenethylamine (NBOMe) class of compounds. Its systematic IUPAC name is 2-(4-(ethylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine hydrochloride, reflecting its three key structural domains:
The designation "25T2" follows NBOMe nomenclature conventions:
Its hydrochloride salt form enhances stability and solubility. The molecular formula is C₂₀H₂₇NO₃S·HCl, with a molecular weight of 397.96 g/mol [3] [4]. Structurally, it is the NBOMe analog of the phenethylamine hallucinogen 2C-T-2, created through N-benzylation with 2-methoxybenzyl group, which dramatically increases 5-HT₂A receptor affinity [5] [9].
Table 1: Structural Features of 25T2-NBOMe Hydrochloride
Component | Chemical Group | Position |
---|---|---|
Phenethylamine core | 2,5-Dimethoxyphenyl | Base structure |
Ring substituent | Ethylthio (-SCH₂CH₃) | C4 |
N-alkylation | 2-Methoxybenzyl | Nitrogen |
Salt form | Hydrochloride (Cl⁻) | Counterion |
Table 2: Physicochemical Properties
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₂₇NO₃S·HCl | [4] |
Molecular Weight | 397.96 g/mol | [3] |
CAS Registry Number | 1539266-51-7 | [4] |
Chemical Structure | ![]() | [3] |
The NBOMe series emerged from academic investigations into serotonin receptor pharmacology. Key milestones include:
Unlike classical psychedelics developed for therapeutic exploration (e.g., LSD, psilocybin), NBOMes were primarily designed as high-affinity molecular tools for serotonin receptor mapping. The 25I-NBOMe radiolabeled analog [¹¹C]Cimbi-5 became the first potent 5-HT₂A agonist PET tracer, enabling in vivo brain imaging [1] [2]. This research-oriented origin distinguishes NBOMes from many other psychoactive substance classes.
Table 3: Key Historical Milestones in NBOMe Research
Year | Event | Significance |
---|---|---|
1994 | Glennon reports N-benzylphenethylamines | First demonstration of enhanced 5-HT₂A affinity |
2003 | Heim synthesizes 25B-NBOMe during PhD research | First potent 25X-NBOMe derivatives |
2006 | Nichols publishes systematic SAR of NBOMes | Established role of 2-methoxybenzyl moiety |
2010 | [¹¹C]Cimbi-5 validated as PET tracer | First 5-HT₂A agonist radioligand for neuroimaging |
25T2-NBOMe belongs to the thioether-substituted NBOMe subgroup, characterized by sulfur-containing substituents at the phenethylamine 4-position. It specifically features an ethylthio group (-SC₂H₅), differentiating it from:
Its structural attributes confer distinct biochemical properties:
Table 4: Structural Comparison of Select NBOMe Derivatives
Compound | R Group (C4) | Lipophilicity (log P) | Relative 5-HT₂A Affinity |
---|---|---|---|
25I-NBOMe | -I | ~2.8 | High (Kᵢ = 0.5 nM) |
25B-NBOMe | -Br | ~3.0 | High (Kᵢ = 0.7 nM) |
25C-NBOMe | -Cl | ~2.5 | High (Kᵢ = 1.6 nM) |
25T2-NBOMe | -SCH₂CH₃ | ~3.7 | High (Kᵢ ~0.5–1.0 nM) |
25T7-NBOMe | -SCH(CH₃)₂ | ~3.5 | High (Kᵢ = 0.9 nM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0